molecular formula C20H29N3O2 B5996754 [1-[(1-Ethylimidazol-2-yl)methyl]-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol

[1-[(1-Ethylimidazol-2-yl)methyl]-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol

Cat. No.: B5996754
M. Wt: 343.5 g/mol
InChI Key: XJBWAPWPPSCAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(1-Ethylimidazol-2-yl)methyl]-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol is a complex organic compound that features a piperidine ring substituted with an ethylimidazole and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(1-Ethylimidazol-2-yl)methyl]-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Ethylimidazole: The ethylimidazole group is introduced via a nucleophilic substitution reaction, where an ethylimidazole derivative reacts with the piperidine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is added through a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and a suitable catalyst.

    Final Functionalization: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the imidazole ring.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Friedel-Crafts catalysts like aluminum chloride.

Major Products

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Reduced imidazole or piperidine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of [1-[(1-Ethylimidazol-2-yl)methyl]-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [1-(1H-Imidazol-2-yl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine: Lacks the ethyl group on the imidazole ring.

    [1-[(1-Methylimidazol-2-yl)methyl]-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol: Contains a methyl group instead of an ethyl group on the imidazole ring.

Uniqueness

The presence of the ethyl group on the imidazole ring and the specific substitution pattern on the piperidine ring make [1-[(1-Ethylimidazol-2-yl)methyl]-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol unique. These structural features may confer distinct chemical and biological properties, such as enhanced binding affinity or selectivity for certain targets.

Properties

IUPAC Name

[1-[(1-ethylimidazol-2-yl)methyl]-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-3-23-12-9-21-19(23)15-22-10-7-20(16-24,8-11-22)14-17-5-4-6-18(13-17)25-2/h4-6,9,12-13,24H,3,7-8,10-11,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBWAPWPPSCAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCC(CC2)(CC3=CC(=CC=C3)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.